molecular formula C10H11ClF2O3S B1406393 4-Butoxy-2,6-difluorobenzenesulfonyl chloride CAS No. 1706431-01-7

4-Butoxy-2,6-difluorobenzenesulfonyl chloride

Cat. No. B1406393
CAS RN: 1706431-01-7
M. Wt: 284.71 g/mol
InChI Key: ISSVHISYDYYKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Butoxy-2,6-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C10H11ClF2O3S . It has a molecular weight of 284.71 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms, a sulfonyl chloride group, and a butoxy group .


Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.368±0.06 g/cm3 and a predicted boiling point of 311.1±37.0 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is used in the synthesis of various chemical compounds. For example, it assists in the preparation of 1-butoxy-4-nitrobenzene, a process catalyzed by a multi-site phase-transfer catalyst under ultrasound irradiation, enhancing the reaction efficiency (Harikumar & Rajendran, 2014).

Applications in Polymer and Material Science

  • In the field of polymer and material science, this compound contributes to the development of advanced materials. For instance, it plays a role in the molecular engineering of liquid crystal polymers, indicating its importance in the creation of materials with specific optical and electronic properties (Percec, Wang, & Lee, 1991).

Medicinal Chemistry and Pharmaceutical Applications

  • In medicinal chemistry, derivatives of this compound are explored for their antibacterial properties. For example, N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, synthesized using this compound, have shown potent antibacterial activity against various strains (Abbasi et al., 2016).

Environmental and Analytical Chemistry

  • In environmental and analytical chemistry, this compound finds applications in the study of water treatment and purification processes. Research on nitrate-induced photooxidation of organic chemicals in water, where derivatives of this compound may play a role, highlights its significance in environmental remediation and analytical methodologies (Zepp, Hoigné, & Bader, 1987).

Catalysis and Chemical Transformations

  • This compound is utilized in catalytic processes and chemical transformations. For example, its use in the oxidative desulfurization of fuels demonstrates its potential in industrial applications, particularly in the energy sector (Li et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride Similar compounds such as 2,6-difluorobenzenesulfonyl chloride have been used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds . These targets play a crucial role in various biochemical reactions.

Biochemical Pathways

The specific biochemical pathways affected by This compound Based on the known applications of similar compounds, it may be involved in the synthesis of various organic compounds .

properties

IUPAC Name

4-butoxy-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSVHISYDYYKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 3
4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Butoxy-2,6-difluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.